![molecular formula C20H20N6O2 B5545597 2-(2-ethyl-1H-imidazol-1-yl)-N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]acetamide](/img/structure/B5545597.png)

2-(2-ethyl-1H-imidazol-1-yl)-N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

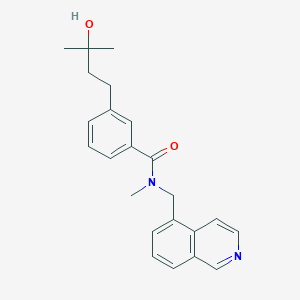

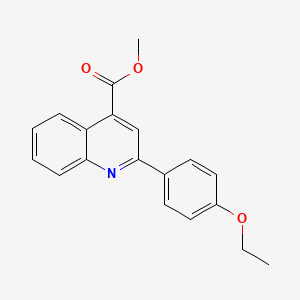

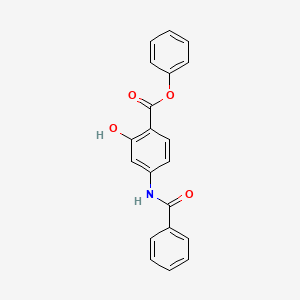

Description

Synthesis Analysis The compound of interest is part of a broad class of chemicals that include imidazo[1,2-a]pyridines and related derivatives, which have been synthesized through various methods. For example, a one-dimensional spin-crossover Iron(II) complex that includes an imidazole-pyridine component demonstrated the utility of such structures in coordination chemistry and potential applications in materials science (Nishi et al., 2010).

Molecular Structure Analysis Structural elucidation of related compounds is often achieved through single-crystal X-ray diffraction, NMR, FT-IR, and other spectroscopic methods. For instance, a study detailed the crystal structure and vibrational properties of a derivative, providing insights into its molecular conformation and stability (Chen et al., 2021).

Chemical Reactions and Properties Chemical reactions involving the imidazo[1,2-a]pyridine core often involve regioselective and chemoselective transformations, utilizing various functional groups to expand the chemical diversity of the scaffold. A method demonstrated efficient methylenation of imidazo[1,2-a]pyridines using dimethylacetamide, showcasing the versatility in modifying the core structure for different applications (Kaswan et al., 2016).

Physical Properties Analysis The physical properties of such compounds are closely linked to their molecular structure. For example, the solubility, melting point, and crystal packing can be influenced by substituents on the imidazo[1,2-a]pyridine core. Studies have shown that the introduction of specific functional groups can significantly enhance the aqueous solubility and oral absorption of these compounds (Shibuya et al., 2018).

Chemical Properties Analysis The chemical properties, including reactivity and stability, are determined by the functional groups attached to the core structure. Imidazo[1,2-a]pyridines exhibit a range of reactivities that make them suitable for various chemical transformations and applications in medicinal chemistry and material science. For instance, they have been used as intermediates in the synthesis of complex molecules with potential biological activities (Mohamed, 2021).

Scientific Research Applications

Synthesis and Heterocyclic Chemistry

The compound has been utilized in the synthesis of novel heterocycles, demonstrating its versatility as a precursor for creating diverse chemical structures. For instance, it served as a basis for synthesizing various heterocycles, including imidazo[1,2-a]pyridines and pyridine derivatives, showcasing its utility in expanding the chemical space for potential therapeutic agents and functional materials (Fadda et al., 2017).

Fluorescent Probes and Imaging Agents

The compound's derivatives have been investigated for their potential as fluorescent probes, particularly for the detection of ions like mercury. This application highlights its importance in the development of sensitive and selective sensors for environmental and biological monitoring (Shao et al., 2011).

Antioxidant Activity

Coordination complexes constructed from this compound and related derivatives have been examined for their antioxidant activity. The study of these complexes contributes to understanding the structure-activity relationships and potential therapeutic uses of such molecules in combating oxidative stress-related diseases (Chkirate et al., 2019).

Medicinal Chemistry and Drug Design

The compound has been part of research in medicinal chemistry, contributing to the discovery of new molecules with potential therapeutic applications. For example, its structure has inspired the development of ACAT inhibitors, which are explored for treating diseases involving ACAT-1 overexpression, highlighting its role in drug discovery and development (Shibuya et al., 2018).

properties

IUPAC Name |

2-(2-ethylimidazol-1-yl)-N-(1-methyl-4-pyridin-3-yloxyindazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O2/c1-3-17-22-10-11-26(17)13-18(27)23-20-19-15(25(2)24-20)7-4-8-16(19)28-14-6-5-9-21-12-14/h4-12H,3,13H2,1-2H3,(H,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUNZZOANEIYLFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1CC(=O)NC2=NN(C3=C2C(=CC=C3)OC4=CN=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-ethyl-1H-imidazol-1-yl)-N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-methyl-2-thienyl)methylene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5545530.png)

![N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5545556.png)

![3-methyl-6-{4-[(4-methyl-1-piperazinyl)carbonyl]phenoxy}pyridazine](/img/structure/B5545570.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,6-difluorobenzamide](/img/structure/B5545581.png)

![N-[4-(aminocarbonyl)phenyl]-2,6-dichlorobenzamide](/img/structure/B5545583.png)

![9-[(1-isopropyl-1H-imidazol-2-yl)methyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5545589.png)

![N-(4-methylphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B5545622.png)